1-[(3-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxyphenyl group, and a methanesulfonyl group attached to a methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxyphenyl group, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Methanesulfonyl Group: This can be done using sulfonylation reactions with reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(3-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(4-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the positioning of the phenoxyphenyl group and the methanesulfonyl group, which can influence the compound’s reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C26H28N2O4S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methylsulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O4S/c1-20-6-5-7-21(18-20)19-33(30,31)28-16-14-22(15-17-28)26(29)27-23-10-12-25(13-11-23)32-24-8-3-2-4-9-24/h2-13,18,22H,14-17,19H2,1H3,(H,27,29) |
InChI Key |
YMEDLAVKJBBBDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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